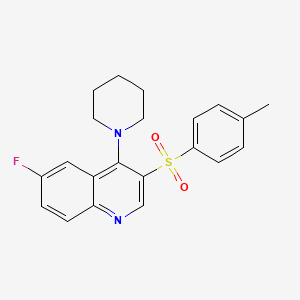

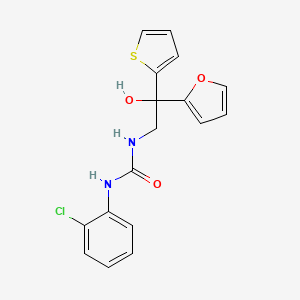

![molecular formula C23H30O2S B2535427 1-(4-Methoxyphenyl)-4-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-2-butanone CAS No. 939893-50-2](/img/structure/B2535427.png)

1-(4-Methoxyphenyl)-4-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-2-butanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Methoxyphenyl)-4-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-2-butanone, also known as PMDTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. PMDTB belongs to the family of thioethers, which are known for their unique chemical properties and biological activities.

Applications De Recherche Scientifique

Proton Exchange Membranes for Fuel Cells

Research has demonstrated the utility of sulfonated poly(arylene ether sulfone) copolymers, which can be synthesized using methoxy group-containing monomers, in the development of proton exchange membranes (PEMs) for fuel cells. These materials exhibit high proton conductivity and good thermal stability, making them suitable for use in fuel cell applications. The synthesis involves a conventional aromatic nucleophilic substitution (SNAr) to graft sulfonated side chains onto the copolymer backbone, enhancing its proton exchange capabilities. Such materials have been characterized through various techniques, including 1H NMR and thermogravimetric analysis, to confirm their structure and properties (Kim, Robertson, & Guiver, 2008).

Advanced Material Synthesis

The compound of interest also finds applications in the synthesis of advanced materials. For instance, methods have been developed for preparing complex organic compounds like 1,3,5-trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl) benzene, which have potential applications as antioxidants in industrial settings. Such synthesis involves catalytic reactions and innovative recovery techniques for catalysts, contributing to more sustainable and cost-effective production processes. This approach underscores the compound's role in facilitating high-yield synthesis and catalytic efficiency in organic chemistry (吴成, 王华, 赵丽君, & 赵文军, 2011).

Photocatalysis and Light-Mediated Reactions

In the realm of photocatalysis, methoxybenzyl derivatives, such as those related to the compound , have been studied for their roles in light-mediated reactions. These reactions are crucial for developing new synthetic pathways in organic chemistry, including the generation of iminyl radicals from benzyl oxime ethers. Such processes can lead to the formation of pyrrolines through hydroimination cyclization, a reaction facilitated by visible light irradiation. This research highlights the potential of methoxybenzyl derivatives in enabling new synthetic methodologies under mild conditions, expanding the toolbox available for organic synthesis (Usami, Yamaguchi, Tada, & Itoh, 2018).

Propriétés

IUPAC Name |

1-(4-methoxyphenyl)-4-[(2,3,4,5,6-pentamethylphenyl)methylsulfanyl]butan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O2S/c1-15-16(2)18(4)23(19(5)17(15)3)14-26-12-11-21(24)13-20-7-9-22(25-6)10-8-20/h7-10H,11-14H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAPDGCZIMOLISK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)C)CSCCC(=O)CC2=CC=C(C=C2)OC)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxyphenyl)-4-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-2-butanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

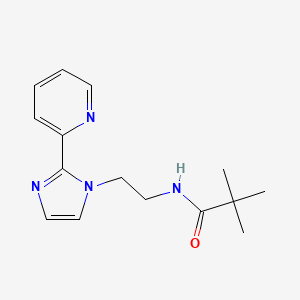

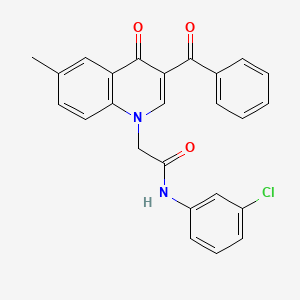

![N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-3-methylbenzamide](/img/structure/B2535347.png)

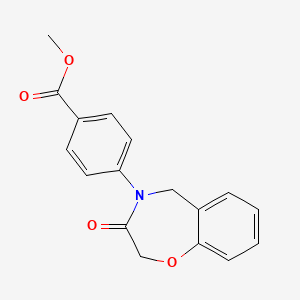

![2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2535353.png)

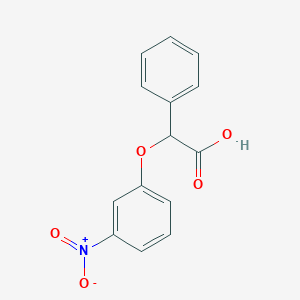

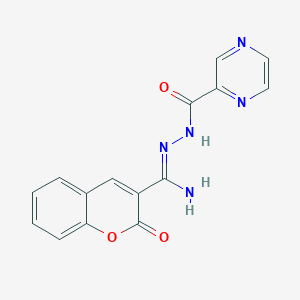

![2-methoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]acetamide](/img/structure/B2535354.png)

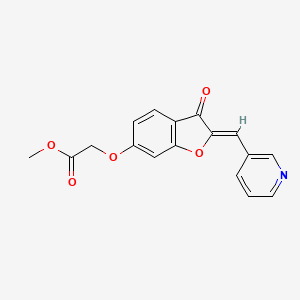

![6-hydroxy-N-(4-methylbenzo[d]thiazol-2-yl)pyrimidine-4-carboxamide](/img/structure/B2535361.png)

![4-(1-{2-Hydroxy-3-[4-(methylethyl)phenoxy]propyl}benzimidazol-2-yl)-1-(4-methy lphenyl)pyrrolidin-2-one](/img/structure/B2535362.png)

![N-(2-methoxyphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2535364.png)